

PI-828 Kinase Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-828 is a potent, cell-permeable small molecule inhibitor that has been identified as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1] Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of PI-828 makes it a valuable tool for investigating the cellular functions of both PI3K and CK2, and a potential starting point for the development of therapeutics targeting signaling pathways in which these kinases play a crucial role. This technical guide provides a comprehensive overview of the known kinase selectivity profile of PI-828, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of PI-828

The kinase selectivity of **PI-828** has been characterized against members of the PI3K family and Casein Kinase 2. While a broad, kinome-wide selectivity screen for **PI-828** is not publicly available in the reviewed literature, the existing data clearly demonstrates its potent activity against these two key kinase families.

Phosphoinositide 3-Kinase (PI3K) Family Inhibition

PI-828 demonstrates potent inhibition of Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) against various p110 catalytic subunits are summarized in the table



below.

Kinase Isoform	IC50 (nM)
p110α	173[1], 183[3][4]
p110β	98[3][4]
p110δ	227[3][4]
ρ110γ	1967[3][4]

Table 1: Inhibitory activity of PI-828 against Class I PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition

In addition to its activity against PI3Ks, **PI-828** is a potent inhibitor of the serine/threonine kinase CK2. The IC50 values for **PI-828** against the CK2 catalytic subunit are presented below.

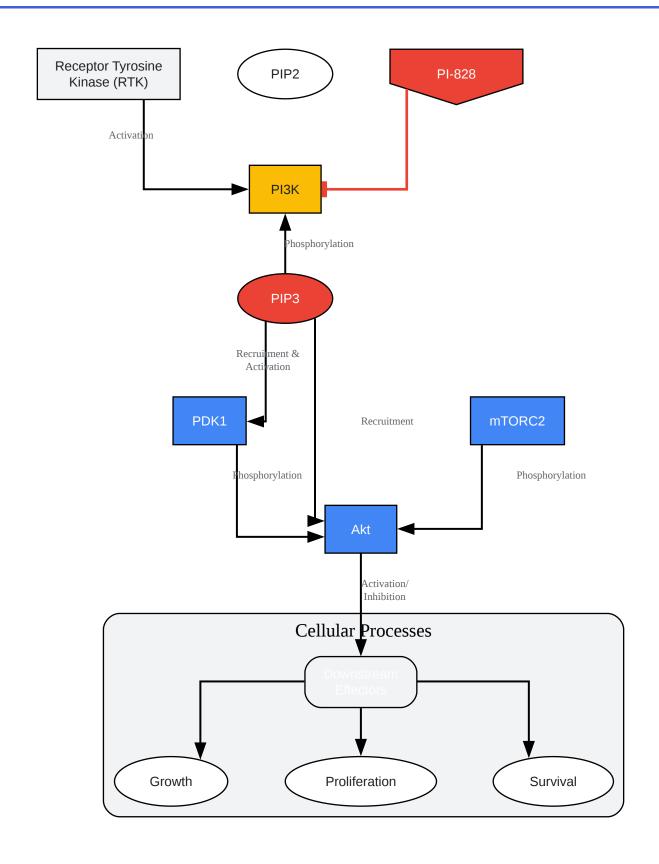
Kinase	IC50 (nM)
CK2	149[1]
CK2α2	1127[1]

Table 2: Inhibitory activity of **PI-828** against Casein Kinase 2.

Signaling Pathways PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt.





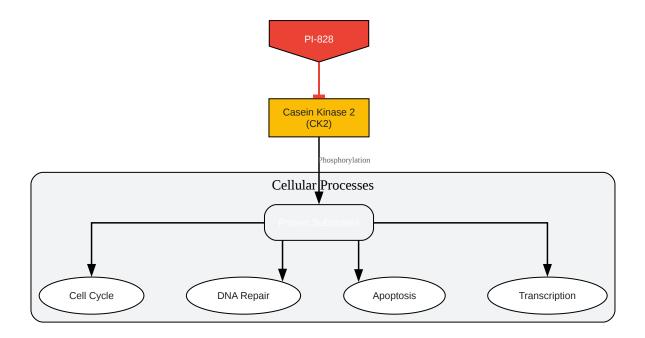
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PI3K/Akt Signaling Pathway and Inhibition by PI-828.



Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA repair, and apoptosis.



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CK2 Signaling and Inhibition by PI-828.

Experimental Protocols

The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of **PI-828** against PI3K and CK2. These protocols are based on established methods and the procedures described in the primary literature.[2]

In Vitro PI3K Lipid Kinase Assay



This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme.

Workflow:



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Workflow for In Vitro PI3K Lipid Kinase Assay.

Materials:

- Recombinant PI3K enzyme (e.g., p110α/p85α)
- Phosphatidylinositol (PI)
- PI-828
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- [y-32P]ATP
- Stop solution (e.g., 1 M HCl)
- · Lipid extraction solvents (e.g., chloroform:methanol)
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:



- Prepare serial dilutions of PI-828 in the kinase reaction buffer.
- In a reaction tube, add the PI3K enzyme and the corresponding dilution of PI-828. Incubate for 10-15 minutes at room temperature.
- Prepare the lipid substrate by sonicating PI in the kinase reaction buffer.
- Initiate the kinase reaction by adding the PI substrate and [γ-32P]ATP to the enzyme-inhibitor mixture.
- Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the stop solution.
- Extract the lipids using a chloroform:methanol extraction procedure.
- Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.
- Visualize the radiolabeled product (PIP) by autoradiography and quantify the radioactivity by scintillation counting.
- Calculate the percentage of inhibition for each PI-828 concentration and determine the IC50 value.

In Vitro CK2 Protein Kinase Assay

This assay measures the phosphorylation of a peptide substrate by the CK2 enzyme.

Materials:

- Recombinant CK2 enzyme
- Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
- PI-828
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)



- [y-32P]ATP
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of PI-828 in the kinase reaction buffer.
- In a reaction tube, add the kinase reaction buffer, the CK2 peptide substrate, and the corresponding dilution of PI-828.
- Add the CK2 enzyme to the mixture.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of inhibition for each PI-828 concentration and determine the IC50 value.

Conclusion

PI-828 is a valuable chemical probe for studying the roles of PI3K and CK2 in cellular signaling. Its dual specificity provides a unique tool for dissecting the complex interplay between these two important kinase pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing **PI-828** in their studies. Further investigation into the broader kinome-wide selectivity of **PI-828** would provide a more complete



understanding of its potential off-target effects and further refine its application as a selective chemical probe.

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